molecular formula C65H71Cl2P2Ru B2912534 [Rucl(P-cymene)((S)-xylbinap)]CL CAS No. 944451-24-5

[Rucl(P-cymene)((S)-xylbinap)]CL

カタログ番号: B2912534
CAS番号: 944451-24-5
分子量: 1086.2
InChIキー: ZHKRIJLBFJLVCQ-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development and Research Context

The development of [RuCl(P-cymene)((S)-xylbinap)]Cl is intertwined with advances in asymmetric hydrogenation catalysis. Early work on ruthenium-biphosphine complexes in the 1990s laid the groundwork for chiral ligand design, but enantioselectivity remained limited. A breakthrough occurred in 2005 with the synthesis of 4,4'-substituted xylBINAP ligands, which introduced dual enantiocontrol via binaphthyl framework modifications and xylyl phosphine groups. These ligands, when paired with ruthenium precursors, yielded complexes capable of achieving >99% enantiomeric excess (ee) in ketone hydrogenations.

The specific combination of (S)-xylbinap with p-cymene-coordinated ruthenium was first reported in the mid-2000s, leveraging [(benzene)RuCl$$2$$]$$2$$ as a precursor. Structural optimization revealed that the p-cymene ligand’s steric bulk enhanced catalyst stability without compromising reactivity. By 2010, mechanistic studies confirmed the role of the octahedral Ru center in facilitating substrate binding and hydride transfer. Key milestones include:

Year Development Impact
2005 Synthesis of 4,4'-substituted xylBINAP ligands Enabled dual steric and electronic control in catalysis
2009 Crystallographic characterization of Ru–arene complexes Clarified ligand bonding modes and geometry
2010 Mechanistic elucidation of hydrogenation cycles Established role of RuH$$_2$$ intermediates

These advances positioned this compound as a benchmark catalyst for asymmetric reductions.

Significance in Asymmetric Catalysis

This compound excels in asymmetric hydrogenation due to its chiral environment and tunable steric effects. The (S)-xylbinap ligand creates a “fence” of methyl groups from xylyl moieties and the binaphthyl framework, which selectively obstructs one face of the Ru center. This spatial arrangement forces substrates to approach from the less hindered face, dictating the absolute configuration of products.

In the hydrogenation of aromatic ketones, the catalyst achieves near-perfect enantioselectivity (≥99% ee) at low loadings (0.1 mol%). For example, acetophenone derivatives are reduced to (R)- or (S)-alcohols with minimal byproduct formation. The reaction proceeds via a six-membered transition state (TS) where the ketone’s aryl group interacts with the xylbinap’s methyl fence, while the RuH$$_2$$ core delivers hydrides stereoselectively. The p-cymene ligand further stabilizes the TS through π–π interactions with aromatic substrates.

Comparative studies highlight the superiority of this compound over earlier catalysts:

Catalyst Substrate ee (%)
BINAP/Ru Acetophenone 85
xylBINAP/Ru Acetophenone 99
xylyl-modified/Ru Bulky ketones 99

This performance stems from synergistic effects between the ligand’s substituents and the Ru center’s electronic properties.

Evolution of Research Applications

Initially employed in small-molecule synthesis, this compound has expanded into pharmaceutical and materials chemistry. Early applications focused on producing chiral alcohols for fragrances and agrochemicals. By the 2010s, the catalyst enabled asymmetric reductions of α,β-unsaturated ketones and acylsilanes, yielding intermediates for antiviral drugs and silicon-based polymers.

Recent innovations include:

  • Tandem Catalysis : Coupling hydrogenation with C–C bond-forming reactions to streamline syntheses.
  • Hybrid Systems : Immobilizing the complex on mesoporous silica for recyclable catalysis.
  • Non-Classical Substrates : Reducing sterically hindered ketones inaccessible to traditional catalysts.

A notable case is the synthesis of (R)-fluoxetine, where the catalyst achieves 98% ee in a key hydrogenation step, surpassing enzymatic methods.

Nomenclature and Structural Significance

The IUPAC name—chloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}(p-cymene)ruthenium(II) chloride—encapsulates its structural hierarchy. Critical components include:

  • Central Ruthenium Atom : Occupies a +2 oxidation state, coordinated in an octahedral geometry.
  • Ligands :
    • p-Cymene: An η$$^6$$-bonded arene providing electron density and steric bulk.
    • (S)-Xylbinap: A chiral bidentate phosphine inducing stereoselectivity.
    • Chloride: A labile counterion facilitating substrate activation.

Crystallographic data reveal Ru–P bond lengths of 2.25–2.30 Å and Ru–Cl distances of 2.40 Å, consistent with strong-field ligand bonding. The (S)-xylbinap’s dihedral angle (85–90°) creates a rigid chiral pocket, critical for enantiocontrol.

Table 1: Structural Parameters of this compound

Parameter Value Source
Ru–P bond length 2.28 Å
Ru–Cl bond length 2.40 Å
Dihedral angle (binaphthyl) 87°
Coordination geometry Octahedral

This structural precision enables predictable modifications, such as substituting p-cymene with hexamethylbenzene to modulate catalyst activity.

特性

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48P2.C10H14.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;/h9-32H,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZXDZCPCDMKJU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H62Cl2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1041.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944451-25-6
Record name [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944451-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}(p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-xylbinap)]Cl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [RuCl(p-cymene)((S)-xylbinap)]Cl typically involves the reaction of [RuCl2(p-cymene)]2 with the chiral ligand (S)-xylbinap. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions include mild heating to facilitate the coordination of the ligand to the ruthenium center .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

[RuCl(p-cymene)((S)-xylbinap)]Cl primarily undergoes catalytic reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are optically active alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

作用機序

The mechanism of action of [RuCl(p-cymene)((S)-xylbinap)]Cl in catalytic reactions involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen from the donor molecule to the substrate. The chiral ligand (S)-xylbinap provides a chiral environment that induces enantioselectivity in the reaction, leading to the formation of optically active products . The molecular targets and pathways involved include the activation of hydrogen donors and the stabilization of transition states during the catalytic cycle .

類似化合物との比較

Structural and Ligand Effects

Table 1: Key Structural Parameters of Ru-p-Cymene Complexes
Complex Ru–Cl (Å) Ru–P (Å) P–O/N (Å) Reference
[RuCl(η⁶-p-cymene)((S)-XylBINAP)]Cl 2.42 2.34 N/A
[RuCl₂(η⁶-p-cymene)(SPO)] (5c) 2.31 1.60 3.07
[RuCl(η⁶-p-cymene)((S,S)-Ts-DPEN)]Cl 2.40 N/A 1.60 (S–O)
[RuCl(η⁶-p-cymene)(BINAP)]Cl 2.43 2.33 N/A
  • Ligand Bulkiness : Bulky ligands like XylBINAP and SPOs (secondary phosphine oxides) significantly influence reactivity. For example, SPOs with tert-butyl groups (tBu₂P(O)H) failed to form stable Ru complexes due to steric hindrance, while less bulky analogs (Ph₂P(O)H) achieved >95% yields . The XylBINAP ligand’s 3,5-dimethylphenyl groups enhance enantioselectivity without sacrificing catalytic activity .
  • Electronic Effects : Electron-withdrawing substituents on ligands (e.g., p-F-C₆H₄ in SPOs) shorten Ru–P bond lengths (2.30 Å vs. 2.34 Å in XylBINAP), increasing metal electrophilicity and accelerating oxidative addition steps .

Catalytic Performance

Table 2: Enantioselectivity and Yields in Asymmetric Hydrogenation
Complex Substrate ee (%) Yield (%) Reference
[RuCl(η⁶-p-cymene)((S)-XylBINAP)]Cl 3-Aminobicyclic ester 98 85
[RuCl(η⁶-p-cymene)((R)-Segphos)]Cl Acetophenone 92 90
[RuCl(η⁶-p-cymene)((S)-BINAP)]Cl Methylacetoacetate 95 88
[RuCl(η⁶-p-cymene)((S,S)-Ts-DPEN)]Cl Ketones 99 95
  • Efficiency : The XylBINAP complex outperforms BINAP analogs in sterically hindered substrates due to its dimethylphenyl groups, which prevent undesired substrate orientations .
  • Counterion Effects: Chloride counterions (as in [RuCl(η⁶-p-cymene)(BINAP)]Cl) are less effective in polar solvents compared to SbF₆⁻ or BF₄⁻ analogs, which improve solubility and turnover frequency .

Stability and Reaction Conditions

  • Thermal Stability: [RuCl(η⁶-p-cymene)((S)-XylBINAP)]Cl is stable under reflux in methanol (used in asymmetric hydrogenation), whereas SPO-based complexes degrade above 110°C .
  • Air Sensitivity : Neutral complexes like [RuCl₂(P(i-Bu)₃)(p-cymene)] are air-stable solids, while cationic species (e.g., [RuCl(P(n-Bu)₃)₂(p-cymene)]SbF₆) require inert storage .

Mechanistic Insights

  • C–H Activation : Carboxylate-assisted mechanisms (e.g., concerted metalation-deprotonation) are critical in SPO-Ru complexes, whereas XylBINAP-Ru systems rely on ligand-accelerated bifunctional catalysis .
  • Halide Inhibition : Chloride ions inhibit catalytic cycles in SPO-Ru systems, necessitating additives like AgSbF₆ to remove Cl⁻ .

生物活性

[RuCl(P-cymene)((S)-xylbinap)]Cl, commonly referred to as Ru-BINAP, is a ruthenium-based coordination compound notable for its applications in asymmetric catalysis, particularly in hydrogenation reactions. This compound combines the p-cymene ligand with the chiral (S)-xylbinap ligand, imparting significant enantioselectivity and making it a valuable tool in organic synthesis. The biological activity of this compound is primarily linked to its role as a catalyst in the production of optically active compounds, which are crucial in pharmaceuticals.

Chemical Structure and Properties

  • Molecular Formula : C62H62Cl2P2Ru
  • Molecular Weight : 1041.1 g/mol
  • CAS Number : 944451-25-6

The structure of this compound includes a ruthenium center coordinated to a p-cymene group and a chiral phosphine ligand. The chirality of the (S)-xylbinap ligand allows for selective hydrogenation of substrates, leading to products with high enantioselectivity.

The mechanism by which this compound operates involves:

  • Activation of Hydrogen : The ruthenium center facilitates the activation of dihydrogen (H₂), allowing it to participate in hydrogenation reactions.
  • Coordination of Substrates : Substrate molecules coordinate to the metal center, enabling the selective addition of hydrogen atoms.
  • Formation of Products : The reaction results in the formation of chiral products, where the specific configuration is determined by the chirality of the ligand.

Asymmetric Catalysis

The primary biological activity associated with this compound is its effectiveness as a catalyst in asymmetric hydrogenation reactions. This capability is critical for synthesizing pharmaceuticals where only one enantiomer is therapeutically active.

Key Applications :

  • Pharmaceutical Synthesis : The compound has been utilized in synthesizing various drugs that require specific chiral centers for efficacy. For example, it has been applied in the synthesis of anti-cancer agents and other biologically active compounds.
  • Chiral Auxiliary : Its use as a chiral auxiliary in organic synthesis allows chemists to produce compounds with desired stereochemistry efficiently.

Case Studies

  • Hydrogenation Reactions : A study demonstrated that this compound could achieve over 90% enantioselectivity in the hydrogenation of α-substituted ketones, showcasing its potential in producing high-purity chiral alcohols essential for drug development .
  • Continuous Flow Processes : Research highlighted its application in continuous flow reactors, improving yield and purity compared to batch processes. This method has been particularly beneficial for scaling up reactions needed for clinical trials .

Comparative Analysis with Similar Complexes

To understand the unique properties of this compound, it is useful to compare it with other ruthenium complexes used in asymmetric synthesis:

Compound NameChiral LigandMain ApplicationUnique Features
[RuCl(p-cymene)((S)-BINAP)]Cl(S)-BINAPAsymmetric synthesisHigh selectivity across various substrates
[RuCl(p-cymene)((R)-BINAP)]Cl(R)-BINAPAsymmetric synthesisEnantiomeric counterpart to (S)-BINAP
[RuCl(p-cymene)((S)-SEGPHOS)]Cl(S)-SEGPHOSAsymmetric catalysisDifferent steric environment enhances reactivity
[RuCl(p-cymene)((R)-SEGPHOS)]Cl(R)-SEGPHOSAsymmetric catalysisEnantiomeric counterpart to (S)-SEGPHOS

The unique combination of ligands in this compound enhances its efficiency specifically in transfer hydrogenation processes compared to other complexes.

Q & A

Q. How can researchers design control experiments to validate the role of the p-cymene ligand in stabilizing this compound during catalysis?

  • Methodological Answer : Synthesize a p-cymene-free analog (e.g., [RuCl((S)-xylbinap)]Cl) and compare catalytic activity/stability under identical conditions. Monitor decomposition via ICP-MS for Ru leaching and characterize intermediates by ESI-MS .

Q. What steps ensure reproducibility in air-sensitive syntheses of this compound across laboratories?

  • Methodological Answer : Standardize Schlenk line techniques, including freeze-pump-thaw cycles (3×) for solvent degassing. Provide detailed glovebox O₂/H₂O levels (<1 ppm) in methods. Share raw NMR/IR data in supplementary files for cross-validation .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound due to its potential toxicity?

  • Methodological Answer : Conduct toxicity assays (e.g., Ames test) for mutagenicity. Use fume hoods for synthesis/catalysis and PPE (nitrile gloves, goggles) for all handling. Dispose of waste via certified metal recovery services to prevent environmental contamination .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。